molecular formula C14H22N2 B1283722 Benzyl-methyl-piperidin-4-ylmethyl-amine CAS No. 749845-76-9

Benzyl-methyl-piperidin-4-ylmethyl-amine

Cat. No.: B1283722
CAS No.: 749845-76-9
M. Wt: 218.34 g/mol
InChI Key: RKONUTWCBKFEFZ-UHFFFAOYSA-N
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Description

Benzyl-methyl-piperidin-4-ylmethyl-amine (systematic name: 1-Benzyl-N-methylpiperidin-4-amine) is a piperidine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol . It features a benzyl group attached to the nitrogen at position 1 of the piperidine ring and a methylamine substituent at position 3. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of ligands targeting neurotransmitter transporters and receptor modulators . Its structural flexibility allows for diverse derivatization, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

N-benzyl-N-methyl-1-piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-6,14-15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKONUTWCBKFEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588022
Record name N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749845-76-9
Record name N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-methyl-piperidin-4-ylmethyl-amine typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions for catalytic hydrogenation often involve the use of a rhodium catalyst on alumina under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-methyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl-methyl-piperidin-4-ylmethyl-amine involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects in treating neurological disorders. The compound also functions as a monoamine oxidase inhibitor (MAOI), which further enhances its activity by preventing the breakdown of monoamines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of benzyl-methyl-piperidin-4-ylmethyl-amine can be contextualized by comparing it with structurally analogous piperidine derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications Reference
1-Benzyl-N-methylpiperidin-4-amine C₁₃H₂₀N₂ -N-Benzyl, -N-methyl at position 4 204.31 Intermediate for DAT/SERT inhibitors; flexible backbone for SAR studies
(1-Benzylpiperidin-4-yl)methanamine C₁₃H₂₀N₂ -N-Benzyl, -CH₂NH₂ at position 4 204.31 Structural isomer; similar applications but differing amine positioning
(4-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride C₁₃H₂₀Cl₂N₂ -N-(4-Chlorobenzyl), -N-methyl at position 4 275.22 Enhanced lipophilicity; potential for improved blood-brain barrier penetration
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine C₁₅H₂₅N₃ -N-Benzyl, -N-methyl, -CH₂CH₂NH₂ at position 1 247.38 Extended alkyl chain; increased polarity for solubility optimization
cis-3,6-Disubstituted Piperidine Derivatives (e.g., S,S-(-)-19a) Varies 3,6-Disubstituted with aryl/heterocyclic groups ~300–350 High DAT affinity (IC₅₀ = 11.3 nM); constrained conformation for selective transporter binding

Key Structural and Functional Differences

Substituent Positioning: The target compound’s methylamine group at position 4 contrasts with (1-Benzylpiperidin-4-yl)methanamine, which has a primary amine (-CH₂NH₂) at the same position. Chlorinated analogues (e.g., 4-Chloro-benzyl derivative) exhibit increased electron-withdrawing effects, enhancing binding affinity to monoamine transporters like DAT and SERT .

Conformational Constraints :

  • Unlike flexible derivatives such as this compound, 3,6-disubstituted piperidines (e.g., S,S-(-)-19a) adopt rigid conformations, improving selectivity for DAT over SERT and NET (e.g., S,S-(-)-19a: DAT IC₅₀ = 11.3 nM vs. SERT IC₅₀ > 1,000 nM) .

Biological Activity: The methyl group in this compound reduces steric hindrance compared to bulkier substituents (e.g., benzhydryl or heterocyclic groups), favoring moderate transporter binding. Electron-withdrawing groups (e.g., -Cl, -NO₂) in analogues enhance DAT affinity by stabilizing charge-transfer interactions, as demonstrated in SAR studies .

Research Findings and Clinical Relevance

  • DAT Selectivity : The lead compound S,S-(-)-19a (a 3,6-disubstituted piperidine) shows comparable DAT affinity to GBR 12909 but superior selectivity, highlighting the importance of structural constraints .
  • Solubility and Bioavailability: Derivatives with extended alkyl chains (e.g., [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine) demonstrate improved aqueous solubility, critical for CNS drug development .

Biological Activity

Benzyl-methyl-piperidin-4-ylmethyl-amine (BM-PMA) is a synthetic compound with significant biological activity, primarily due to its structural characteristics that influence its pharmacological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

BM-PMA possesses a piperidine ring, which is known for its role in various biological activities. The presence of the benzyl group and methyl substitution enhances its interaction with biological targets, making it a compound of interest in medicinal chemistry.

1. Antidepressant Effects

Research indicates that compounds with piperidine moieties can exhibit antidepressant properties by modulating neurotransmitter systems, particularly dopamine and norepinephrine. BM-PMA selectively releases these monoamines, potentially offering a therapeutic avenue for depression treatment .

2. Neuroprotective Properties

Preliminary studies suggest that BM-PMA may protect neural cells from oxidative stress and damage through antioxidant mechanisms. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

BM-PMA acts primarily as a monoamine releasing agent, with a preferential release of dopamine and norepinephrine over serotonin. This selective action is crucial for its potential use as an antidepressant and may also contribute to its neuroprotective effects .

Comparative Analysis with Similar Compounds

CompoundKey ActivityIC50 (µM)
This compoundMonoamine release (Dopamine/Norepinephrine)Not specified
4-BenzylpiperidineAntidepressant11.7
BenzylpiperazineAntimicrobialNot specified
TetrahydroisoquinolineAntidepressantNot specified

Case Study 1: Antidepressant Potential

A study evaluating the antidepressant effects of piperidine derivatives found that BM-PMA demonstrated significant monoamine releasing activity, suggesting its potential use in treating mood disorders. The compound's selectivity for dopamine and norepinephrine release was highlighted as a key factor in its efficacy.

Case Study 2: Neuroprotection

In vitro studies indicated that BM-PMA could protect neuronal cells from oxidative stress induced by reactive oxygen species (ROS). The antioxidant properties were attributed to the compound's ability to scavenge free radicals, thus preventing cellular damage .

Case Study 3: Antimicrobial Activity

Research on structurally similar compounds revealed that many exhibit antimicrobial properties. Although specific data on BM-PMA is limited, its structural features suggest it could be effective against various pathogens, warranting further investigation into its antimicrobial potential .

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